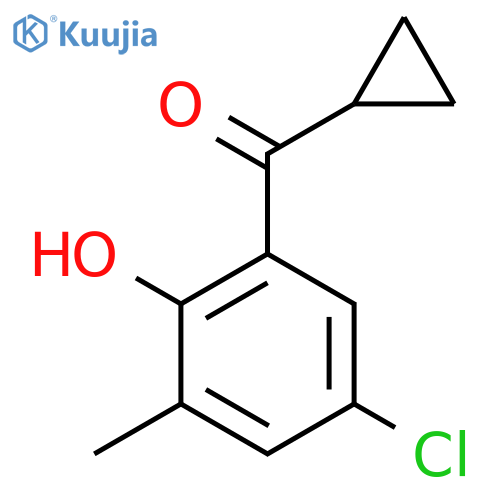Cas no 1249780-05-9 (4-Chloro-2-cyclopropanecarbonyl-6-methylphenol)

1249780-05-9 structure
商品名:4-Chloro-2-cyclopropanecarbonyl-6-methylphenol
4-Chloro-2-cyclopropanecarbonyl-6-methylphenol 化学的及び物理的性質
名前と識別子
-
- CS-0353712
- 1249780-05-9
- AKOS011666424
- (5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone
- EN300-1276394
- 4-chloro-2-cyclopropanecarbonyl-6-methylphenol
- 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol
-
- インチ: 1S/C11H11ClO2/c1-6-4-8(12)5-9(10(6)13)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3
- InChIKey: TXBHJCDMPGLWGW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C(=C(C=1)C(C1CC1)=O)O
計算された属性
- せいみつぶんしりょう: 210.0447573g/mol
- どういたいしつりょう: 210.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-Chloro-2-cyclopropanecarbonyl-6-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276394-5.0g |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1276394-1.0g |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1276394-1000mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1276394-10000mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 10000mg |
$1778.0 | 2023-10-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424382-500mg |
(5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone |
1249780-05-9 | 95% | 500mg |
¥18867.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424382-50mg |
(5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone |
1249780-05-9 | 95% | 50mg |
¥13219.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424382-2.5g |
(5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone |
1249780-05-9 | 95% | 2.5g |
¥33415.00 | 2024-08-09 | |
| Enamine | EN300-1276394-250mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1276394-500mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1276394-2.5g |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 2.5g |
$1428.0 | 2023-06-08 |
4-Chloro-2-cyclopropanecarbonyl-6-methylphenol 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1249780-05-9 (4-Chloro-2-cyclopropanecarbonyl-6-methylphenol) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
